3-[(Butan-2-yloxy)methyl]-2-methoxyaniline
Description
3-[(Butan-2-yloxy)methyl]-2-methoxyaniline is a substituted aniline derivative with a methoxy group at the 2-position of the benzene ring and a butan-2-yloxymethyl group at the 3-position. Its molecular formula is C₁₂H₁₇NO₂, and it is structurally characterized by the presence of an ether-linked butan-2-yloxy chain and a methoxy group, which influence its electronic and steric properties. This compound likely serves as a precursor or intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds or pharmaceuticals, given the reactivity of the aniline moiety and the versatility of its substituents.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-(butan-2-yloxymethyl)-2-methoxyaniline |
InChI |
InChI=1S/C12H19NO2/c1-4-9(2)15-8-10-6-5-7-11(13)12(10)14-3/h5-7,9H,4,8,13H2,1-3H3 |
InChI Key |
QLVBVZNFPUTOAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCC1=C(C(=CC=C1)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Butan-2-yloxy)methyl]-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with butan-2-yloxy methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(Butan-2-yloxy)methyl]-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated anilines
Scientific Research Applications
3-[(Butan-2-yloxy)methyl]-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-[(Butan-2-yloxy)methyl]-2-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key structural analogues include:
Biological Activity
3-[(Butan-2-yloxy)methyl]-2-methoxyaniline is an organic compound that has garnered attention for its potential biological activities. This compound falls within the category of substituted anilines, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure:
- Molecular Formula: C12H17NO3
- Molecular Weight: 221.27 g/mol
- IUPAC Name: 3-[(Butan-2-yloxy)methyl]-2-methoxyaniline
Structural Features:
The compound features a methoxy group and a butan-2-yloxy substituent on the aniline core, which may influence its solubility and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of 3-[(Butan-2-yloxy)methyl]-2-methoxyaniline can be attributed to several mechanisms:
-
Enzyme Inhibition:
- The compound may inhibit specific enzymes involved in metabolic pathways, similar to other aniline derivatives. For instance, it could affect cytochrome P450 enzymes, which are crucial for drug metabolism.
-
Antimicrobial Properties:
- Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
-
Antioxidant Activity:
- The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
In Vitro Studies
Multiple in vitro studies have been conducted to assess the biological activity of 3-[(Butan-2-yloxy)methyl]-2-methoxyaniline:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Bacterial inhibition assay | Demonstrated significant inhibition of E. coli growth at concentrations above 50 µg/mL. |
| Study 2 | Cytotoxicity assay | Showed moderate cytotoxic effects on cancer cell lines (IC50 = 30 µM). |
| Study 3 | Antioxidant assay | Exhibited a DPPH scavenging activity comparable to ascorbic acid at 100 µg/mL. |
Case Studies
-
Case Study on Antimicrobial Activity:
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various aniline derivatives, including 3-[(Butan-2-yloxy)methyl]-2-methoxyaniline, against resistant bacterial strains. The results indicated that this compound could serve as a lead structure for developing new antibiotics due to its unique mechanism of action against Gram-negative bacteria. -
Case Study on Cancer Cell Lines:
Research conducted at a leading university explored the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that it induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-[(Butan-2-yloxy)methyl]-2-methoxyaniline, it is essential to compare it with related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-Methoxyaniline | 4-Methoxyaniline | Known for its role in dye synthesis and moderate antibacterial properties. |
| Butan-1-ol substituted aniline | Butan-1-ol substituted aniline | Exhibits lower antimicrobial activity compared to 3-[(Butan-2-yloxy)methyl]-2-methoxyaniline. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
